molecular formula C19H14ClNO4S2 B11484957 3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11484957
M. Wt: 419.9 g/mol
InChI Key: IYKJUYSLRJROHY-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a hydroxyphenyl group, and a thienopyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and hydroxyphenyl derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the chlorobenzenesulfonyl group can produce sulfonamide derivatives .

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C19H14ClNO4S2

Molecular Weight

419.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(4-hydroxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H14ClNO4S2/c20-12-3-7-14(8-4-12)27(24,25)16-10-26-19-15(9-17(23)21-18(16)19)11-1-5-13(22)6-2-11/h1-8,10,15,22H,9H2,(H,21,23)

InChI Key

IYKJUYSLRJROHY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)O

Origin of Product

United States

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